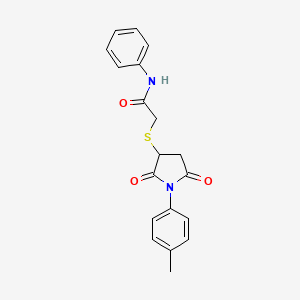

2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide

CAS No.: 540761-19-1

Cat. No.: VC4365280

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 540761-19-1 |

|---|---|

| Molecular Formula | C19H18N2O3S |

| Molecular Weight | 354.42 |

| IUPAC Name | 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |

| Standard InChI | InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) |

| Standard InChI Key | WTBAPSQGSAOFRO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 |

Introduction

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is a complex organic compound featuring a pyrrolidine ring substituted with a p-tolyl group and a phenylacetamide moiety. Its molecular formula is C17H14N2O4S, indicating a structure rich in functional groups that contribute to its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential as a lead compound in drug development.

Synthesis

The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in available literature, such compounds often require careful selection of reagents and conditions to ensure efficient formation of the desired structure.

Potential Applications

This compound's unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions. Interaction studies, including molecular docking and binding affinity assays, are crucial for understanding its mechanism of action and potential therapeutic applications.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Lead compound for drug development |

| Pharmaceuticals | Targeted therapy for specific conditions |

Similar Compounds

Several compounds exhibit structural similarities to 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide, including:

-

2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide: Lacks the p-tolyl substitution.

-

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid: Incorporates a nicotinic acid moiety.

-

2-Thioxoimidazolidin-4-one derivatives: Feature a thiazolidine ring instead.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide | Similar pyrrolidine core | No p-tolyl group |

| 2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid | Contains nicotinic acid moiety | Different aromatic system |

| 2-Thioxoimidazolidin-4-one derivatives | Thiazolidine ring | Different reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume